2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde
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Overview
Description
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminomethyl group, a cyclopropoxy group, and an isonicotinaldehyde moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the reaction of isonicotinaldehyde with aminomethyl cyclopropane under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropoxy and isonicotinaldehyde moieties.
3-Cyclopropoxybenzaldehyde: Contains the cyclopropoxy group but differs in the rest of the structure.
Uniqueness
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-5-9-10(14-8-1-2-8)7(6-13)3-4-12-9/h3-4,6,8H,1-2,5,11H2 |
InChI Key |
PATUYLCTIBYBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2CN)C=O |
Origin of Product |
United States |
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